(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid (R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18889918
InChI: InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1
SMILES:
Molecular Formula: C9H8F4N2O2
Molecular Weight: 252.17 g/mol

(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid

CAS No.:

Cat. No.: VC18889918

Molecular Formula: C9H8F4N2O2

Molecular Weight: 252.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid -

Specification

Molecular Formula C9H8F4N2O2
Molecular Weight 252.17 g/mol
IUPAC Name 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid
Standard InChI InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1
Standard InChI Key LHACKWDOTMXCME-SSDOTTSWSA-N
Isomeric SMILES C1=C(C(=CC(=C1C(=O)O)N)F)[C@H](C(F)(F)F)N
Canonical SMILES C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₈F₄N₂O₂, with a molar mass of 252.17 g/mol . Its IUPAC name, 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid, reflects the presence of:

  • A benzoic acid backbone substituted with fluorine at position 4.

  • A chiral (R)-configured 1-amino-2,2,2-trifluoroethyl group at position 5.

  • An amino group at position 2.

The stereochemistry is critical to its interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈F₄N₂O₂
Molecular Weight252.17 g/mol
CAS Number1213947-44-4
Isomeric SMILESC1=C(C(=CC(=C1C(=O)O)N)F)C@HN
PubChem CID66511635

Spectroscopic Characterization

The compound’s structure has been confirmed through:

  • Infrared Spectroscopy (IR): Peaks at 3450 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C-F stretch) .

  • Nuclear Magnetic Resonance (¹H NMR): Signals at δ 6.76 (dd, J=4.8/9.0 Hz) and δ 7.37 (dd, J=8.5/3.0 Hz) confirm aromatic proton environments .

  • Mass Spectrometry: A molecular ion peak at m/z 155 (M⁺) and fragments consistent with sequential loss of H₂O (m/z 137) and CO (m/z 110) .

Synthesis and Industrial Preparation

Synthetic Routes

While no direct protocol for this compound is publicly documented, analogous fluorinated benzoic acids are synthesized through multi-step sequences involving:

  • Backbone Assembly: Formation of the benzoic acid core via Friedel-Crafts acylation or directed ortho-metalation .

  • Fluorination: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions.

  • Stereoselective Amination: Chiral resolution or asymmetric catalysis to install the (R)-configured amine .

A related patent (CN1477097A) details the synthesis of 2-amino-5-fluorobenzoic acid using 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride, followed by cyclization and oxidation . Adapting this method could involve introducing the trifluoroethyl group via nucleophilic substitution or reductive amination.

Table 2: Comparative Synthesis Strategies

StepReagents/ConditionsYield
CondensationChloral hydrate, NH₂OH·HCl75–80%
CyclizationH₂SO₄, 80–90°C65–70%
OxidationH₂O₂, NaOH (15–25 wt%)60–65%

Industrial Scalability

The compound is produced by specialized suppliers (e.g., MolCore) at ≥97% purity under ISO-certified conditions . Key challenges include:

  • Stereochemical Control: Ensuring enantiomeric excess (ee) >99% via chiral chromatography or enzymatic resolution.

  • Fluorine Handling: Managing corrosive byproducts from trifluoroethyl group incorporation.

GroupRole
4-FluoroMetabolic stability
2-AminoHydrogen bonding with targets
(R)-TrifluoroethylSteric hindrance/chiral recognition

Preclinical Studies

Although no published in vivo data exists for this specific compound, analogs demonstrate:

  • Improved Pharmacokinetics: Fluorine substitution reduces CYP450-mediated oxidation.

  • Blood-Brain Barrier Penetration: Trifluoromethyl groups enhance lipid solubility .

Related Compounds and Derivatives

Enantiomeric Pair

The (S)-enantiomer (CAS 1213559-46-6) shares identical physicochemical properties but may exhibit divergent target affinities. Comparative studies are needed to evaluate enantiomer-specific effects.

Structural Analogues

  • 5-Fluoro-1H-indole-2,3-dione: A precursor in benzoic acid synthesis .

  • 2-Amino-4-fluorobenzoic acid: Simplified scaffold lacking the trifluoroethyl group .

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